molecular formula C6H5F2IN2 B12836220 1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole

1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole

Cat. No.: B12836220
M. Wt: 270.02 g/mol
InChI Key: KYWOBSGBUKEFNW-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole is a synthetic organic compound that features a unique combination of a difluorocyclopropyl group and an iodine-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluorocyclopropyl)-4-iodo-1H-pyrazole typically involves the cyclopropanation of a suitable precursor followed by iodination. One common method involves the reaction of a difluorocyclopropane derivative with a pyrazole precursor under controlled conditions. The iodination step can be achieved using iodine or iodine-containing reagents under mild conditions to introduce the iodine atom at the desired position on the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluorocyclopropyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to specific biological effects .

Comparison with Similar Compounds

  • 1-(2,2-Difluorocyclopropyl)-4-chloro-1H-pyrazole
  • 1-(2,2-Difluorocyclopropyl)-4-bromo-1H-pyrazole
  • 1-(2,2-Difluorocyclopropyl)-4-fluoro-1H-pyrazole

Comparison: 1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to chlorine, bromine, or fluorine. This can result in different biological activities and binding affinities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H5F2IN2

Molecular Weight

270.02 g/mol

IUPAC Name

1-(2,2-difluorocyclopropyl)-4-iodopyrazole

InChI

InChI=1S/C6H5F2IN2/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1H2

InChI Key

KYWOBSGBUKEFNW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)N2C=C(C=N2)I

Origin of Product

United States

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